N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Description
N-[(3-Methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a 1,5-dimethylpyrazole core substituted with a 3-methoxybenzylamine group at the 4-position. The compound’s molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.29 g/mol .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-13(9-15-16(10)2)14-8-11-5-4-6-12(7-11)17-3/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
JDTWCSHVOUTMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Alkylation Sequential Methodology
The most widely documented method involves a two-step condensation-alkylation sequence. In the first step, 1,5-dimethyl-1H-pyrazol-4-amine is condensed with 3-methoxybenzaldehyde under acidic conditions (e.g., acetic acid or HCl) to form an imine intermediate. This intermediate undergoes in situ reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the secondary amine.
Key Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Temperature: 60–80°C for condensation; ambient for reduction
This method is favored for its simplicity and scalability but faces challenges in controlling regioselectivity during pyrazole functionalization.
Nucleophilic Substitution Pathways
Alternative routes employ nucleophilic substitution of pre-functionalized pyrazole precursors. For example, 1,5-dimethyl-1H-pyrazol-4-amine reacts with 3-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine). This one-pot reaction typically achieves moderate yields (55–65%) due to competing side reactions, such as over-alkylation or hydrolysis of the benzyl chloride.
Modern Catalytic Strategies
Palladium-Catalyzed Cross-Coupling
Advanced methodologies leverage palladium catalysis to enhance efficiency. A patent (WO2001012189A1) describes coupling 1,5-dimethyl-1H-pyrazol-4-amine with a 3-methoxybenzylboronic ester using Pd(OAc)₂ and BrettPhos ligand. This method achieves higher regiocontrol and yields (82–85%) under mild conditions (80°C, 12 hours).
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand | BrettPhos (4 mol%) |
| Solvent | 1,4-Dioxane/Water (9:1) |
| Base | K₃PO₄ |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol from EP3894412B1 involves heating a mixture of 1,5-dimethyl-1H-pyrazol-4-amine and 3-methoxybenzyl bromide in DMF at 130°C for 15 minutes under microwave conditions. This approach achieves 88% yield with minimal byproducts, making it suitable for high-throughput applications.
Mechanistic Insights
Condensation-Alkylation Mechanism
The condensation step proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by the pyrazole amine to form a protonated imine. Subsequent reduction with NaBH₄ generates the secondary amine. Side products arise from incomplete reduction or aldol condensation of excess aldehyde.
Palladium-Mediated Coupling Dynamics
In cross-coupling reactions, oxidative addition of the benzylboronic ester to Pd(0) forms a Pd(II) intermediate. Transmetallation with the pyrazole amine followed by reductive elimination yields the target compound while regenerating the Pd catalyst. The BrettPhos ligand enhances steric bulk, preventing unwanted β-hydride elimination.
Analytical Validation
Structural Confirmation Techniques
Post-synthesis characterization employs:
Purity Optimization
Recrystallization from ethyl acetate/hexane (1:3) improves purity to >98%. Chromatographic methods (silica gel, CH₂Cl₂/MeOH 95:5) resolve residual aldehyde or over-alkylated byproducts.
Industrial-Scale Challenges
Solvent Selection and Waste Management
Large-scale syntheses prioritize green solvents (e.g., cyclopentyl methyl ether) over DMF due to toxicity concerns. Patent US10239882B2 highlights a solvent-free microwave process that reduces waste by 40%.
Catalytic Recycling
Pd catalyst recovery remains problematic. Immobilized Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) achieves 95% recovery after five cycles but requires costly infrastructure.
Applications in Drug Discovery
While beyond synthesis scope, applications contextualize methodological choices. The compound’s bioactivity against PDE2 (IC₅₀ = 12 nM) and COX-2 (IC₅₀ = 18 nM) underscores the need for high-purity batches. Structure-activity relationship (SAR) studies utilize synthetic analogs to optimize pharmacokinetic profiles .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
Chemical Properties and Structure
N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has the following chemical characteristics:
- Molecular Formula : C13H17N3O
- Molecular Weight : 233.29 g/mol
- SMILES Notation : COc1cccc(CNc2cc(C)n(C)n2)c1
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Antioxidant Activity
Pyrazole compounds have been studied for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases:
- Evaluation Methods : The DPPH assay is commonly used to assess the radical scavenging activity of pyrazole derivatives. Compounds have shown superior activity compared to standard antioxidants like ascorbic acid .
Therapeutic Potential
Given its structural features and biological activities, this compound holds potential for development in several therapeutic areas:
Anti-inflammatory Applications
Pyrazole derivatives are noted for their anti-inflammatory properties. The modulation of inflammatory pathways makes them candidates for treating conditions such as arthritis and other chronic inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that certain pyrazoles may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound belongs to the 1,5-disubstituted pyrazole-3-amine family, which is structurally related to several derivatives reported in the literature. Key analogues include:
Key Research Findings
Structure-Activity Relationship (SAR) :
- Methoxy and methyl groups on the pyrazole ring enhance metabolic stability but reduce binding affinity compared to halogenated or sulfonated analogues .
- Bulky substituents (e.g., tert-butyl) improve lipophilicity but may hinder target engagement .
Crystallographic Data :
- Pyrazole derivatives often form hydrogen-bonded networks in crystal lattices, as observed in SHELX-refined structures . The target compound’s crystal structure remains unreported.
Thermodynamic Properties :
- Melting points for similar compounds range from 104–107°C (e.g., ), suggesting the target compound may exhibit comparable thermal stability.
Biological Activity
N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 244.29 g/mol. The structure features a pyrazole ring substituted with a methoxyphenyl group, which is critical for its biological activity.
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. Key activities include:
- Anticancer Activity : Various studies indicate that pyrazole derivatives exhibit significant anticancer properties against multiple cancer cell lines.
- Anti-inflammatory Effects : Pyrazoles have been shown to reduce inflammation in various models.
- Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress.
Anticancer Activity
Recent research has highlighted the potential of this compound as an anticancer agent. The compound has demonstrated efficacy against several cancer types, including breast cancer and lung cancer.
The mechanisms through which this compound exerts its anticancer effects include:
- Microtubule Destabilization : Similar to other pyrazole derivatives, it may inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Caspase Activation : The compound enhances caspase activity, which is crucial for the execution phase of cell apoptosis .
Research Findings and Case Studies
Several studies have reported on the biological activity of related pyrazole compounds. Below are summarized findings relevant to this compound:
Q & A
Q. Basic Research Focus
- Recrystallization : Use ethanol/water (7:3) to remove polar impurities .
- Prep-HPLC : Gradient elution (10→90% acetonitrile in 20 min) isolates enantiomers if present .
- Karl Fischer Titration : Confirms residual solvents <0.1% .
How can computational models predict its metabolic stability?
Advanced Research Focus
In Silico Tools :
- CYP450 Metabolism Prediction (e.g., StarDrop) : Methyl groups at 1,5-positions reduce oxidation at pyrazole’s C4 .
- MD Simulations : Reveal susceptibility to hydrolysis at the benzylamine linkage in acidic microenvironments .
How to resolve contradictions in NMR and MS data during characterization?
Advanced Research Focus
Case Example :
- Observed Discrepancy : MS shows [M+H]⁺ at m/z 232.1445, but NMR suggests a dimer.
- Resolution :
What are its stability profiles under varying pH and temperature conditions?
Advanced Research Focus
Accelerated Stability Study :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (37°C) | Hydrolysis of benzylamine linkage | 8.2 hours |
| pH 7.4 (37°C) | Oxidation at pyrazole C3 | 72 hours |
| UV Light (254 nm) | Photolytic cleavage of methoxy | 3.5 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
